Syringetin
Syringetin
Syringetin is a dimethoxyflavone that is myricetin in which the hydroxy groups at positions 3' and 5' have been replaced by methoxy groups. It has a role as a platelet aggregation inhibitor and a metabolite. It is a tetrahydroxyflavone, a dimethoxyflavone, a 7-hydroxyflavonol, a member of 3'-methoxyflavones and a 3',5'-dimethoxyflavone. It is functionally related to a myricetin. It is a conjugate acid of a syringetin(1-).
Syringetin is a natural product found in Punica granatum, Capsicum annuum, and other organisms with data available.
Syringetin is a natural product found in Punica granatum, Capsicum annuum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
4423-37-4
VCID:
VC21346273
InChI:
InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3
SMILES:
Molecular Formula:
C17H14O8
Molecular Weight:
346.3 g/mol
Syringetin
CAS No.: 4423-37-4
Cat. No.: VC21346273
Molecular Formula: C17H14O8
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Syringetin is a dimethoxyflavone that is myricetin in which the hydroxy groups at positions 3' and 5' have been replaced by methoxy groups. It has a role as a platelet aggregation inhibitor and a metabolite. It is a tetrahydroxyflavone, a dimethoxyflavone, a 7-hydroxyflavonol, a member of 3'-methoxyflavones and a 3',5'-dimethoxyflavone. It is functionally related to a myricetin. It is a conjugate acid of a syringetin(1-). Syringetin is a natural product found in Punica granatum, Capsicum annuum, and other organisms with data available. |
---|---|
CAS No. | 4423-37-4 |
Molecular Formula | C17H14O8 |
Molecular Weight | 346.3 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 |
Standard InChI Key | UZMAPBJVXOGOFT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator